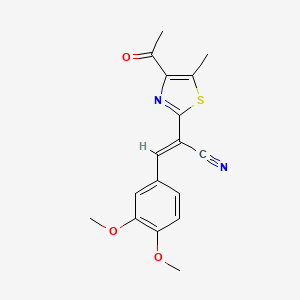

![molecular formula C10H19Cl2N3 B2892182 (1R,2S)-2-[1-(2-Methylpropyl)pyrazol-4-yl]cyclopropan-1-amine;dihydrochloride CAS No. 2287237-27-6](/img/structure/B2892182.png)

(1R,2S)-2-[1-(2-Methylpropyl)pyrazol-4-yl]cyclopropan-1-amine;dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

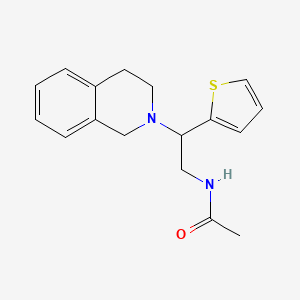

(1R,2S)-2-[1-(2-Methylpropyl)pyrazol-4-yl]cyclopropan-1-amine;dihydrochloride, also known as JNJ-40411813, is a novel and potent selective dopamine D2 receptor partial agonist. It has been extensively studied for its potential therapeutic application in the treatment of schizophrenia and other psychiatric disorders.

Aplicaciones Científicas De Investigación

Neuroprotective Agent Research

Research has identified compounds similar to (1R,2S)-2-[1-(2-Methylpropyl)pyrazol-4-yl]cyclopropan-1-amine;dihydrochloride as potential neuroprotective agents for ischemia-reperfusion damage. KR-31543, a compound with a similar structure, has been studied for its in vitro and in vivo metabolism in rats, demonstrating its potential in neuroprotection (Kim et al., 2002).

Synthetic Chemistry and Reaction Studies

The compound's derivatives have been used in various synthetic chemistry applications. For instance, studies have been conducted on the reactions of monoalkylthio- or monoarylthio-substituted cyclopropenium salts with nitrogen nucleophiles, leading to the formation of polyfunctionally substituted pyrroles or pyrazoles (Yoshida et al., 1992).

Pharmacological Activity Studies

Pharmacological activity of 1-arylpyrazoles, closely related to the subject compound, has been evaluated, particularly as potent σ(1) receptor antagonists. These studies have included in vitro evaluations in human and guinea pig receptor binding assays, highlighting the importance of the pyrazole substituents for activity (Díaz et al., 2012).

Rhodium-Catalyzed Reactions

The compound has been involved in studies related to Rhodium-catalyzed reactions. For example, switchable synthesis of pyrroles and pyrazines via Rh(II)-catalyzed reaction of 1,2,3-triazoles with isoxazoles has been researched, providing insights into the reaction mechanisms and the influence of catalysts (Rostovskii et al., 2017).

Asymmetric Syntheses in Medicinal Chemistry

Asymmetric syntheses of amino acids, which are crucial in medicinal chemistry, have used derivatives of this compound. Research into the diastereoselective cyclopropanation of highly functionalized monochiral olefines has been conducted to synthesize 1-amino-2-phenyl(alkyl)cyclopropanecarboxylic acids, relevant in the development of novel pharmaceuticals (Alcaraz et al., 1994).

Propiedades

IUPAC Name |

(1R,2S)-2-[1-(2-methylpropyl)pyrazol-4-yl]cyclopropan-1-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3.2ClH/c1-7(2)5-13-6-8(4-12-13)9-3-10(9)11;;/h4,6-7,9-10H,3,5,11H2,1-2H3;2*1H/t9-,10+;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJFQTIDGIDVLNB-JXGSBULDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=C(C=N1)C2CC2N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CN1C=C(C=N1)[C@@H]2C[C@H]2N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-Ethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2892099.png)

![1,7-dimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2892100.png)

![N-(3-chlorophenyl)-1-(2,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2892102.png)

![N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide](/img/structure/B2892103.png)

![3-(2-(4-bromophenyl)-2-oxoethyl)-1,2-dimethyl-1H-benzo[d]imidazol-3-ium bromide](/img/structure/B2892108.png)

![N-(2,2-dimethoxyethyl)-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/no-structure.png)

![1-Methyl-4-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-5-amine](/img/structure/B2892112.png)

![N-[5-(1-hydroxyethyl)-6-methyl-2-oxo-2H-pyran-3-yl]benzenecarboxamide](/img/structure/B2892113.png)

![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2892121.png)